Cas no 1189428-23-6 (Valdecoxib-13C2,15N)

Valdecoxib-13C2,15N 化学的及び物理的性質
名前と識別子
-
- Valdecoxib-13C2,15N
- 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide
-
計算された属性
- 精确分子量: 317.07600
じっけんとくせい
- ゆうかいてん: 161-1630C
- PSA: 94.57000
- LogP: 4.74550
Valdecoxib-13C2,15N Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | PXB42823-50 mg |
Valdecoxib-13C2,15N |
1189428-23-6 | 50mg |
$4,602.00 | 2023-01-03 | ||
TRC | V090002-10mg |
Valdecoxib-13C2,15N |
1189428-23-6 | 10mg |
$ 1694.00 | 2023-09-05 | ||
Biosynth | PXB42823-1 mg |
Valdecoxib-13C2,15N |
1189428-23-6 | 1mg |
$295.00 | 2023-01-03 | ||
A2B Chem LLC | AE16078-1mg |
Valdecoxib-13C2, 15N |
1189428-23-6 | 1mg |
$338.00 | 2024-04-20 | ||
TRC | V090002-1mg |
Valdecoxib-13C2,15N |
1189428-23-6 | 1mg |
$ 224.00 | 2023-09-05 | ||
Biosynth | PXB42823-5 mg |
Valdecoxib-13C2,15N |
1189428-23-6 | 5mg |
$958.75 | 2023-01-03 | ||
Biosynth | PXB42823-10 mg |
Valdecoxib-13C2,15N |
1189428-23-6 | 10mg |
$1,534.00 | 2023-01-03 | ||
Biosynth | PXB42823-25 mg |
Valdecoxib-13C2,15N |
1189428-23-6 | 25mg |
$2,876.25 | 2023-01-03 | ||
A2B Chem LLC | AE16078-10mg |
Valdecoxib-13C2, 15N |
1189428-23-6 | 10mg |
$1766.00 | 2024-04-20 |
Valdecoxib-13C2,15N 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
Valdecoxib-13C2,15Nに関する追加情報
Valdecoxib-13C2,15N (CAS No. 1189428-23-6): A Comprehensive Overview
Valdecoxib-13C2,15N (CAS No. 1189428-23-6) is a stable isotope-labeled derivative of the selective COX-2 inhibitor Valdecoxib. This compound has gained significant attention in the field of pharmaceutical research due to its potential applications in drug metabolism studies, pharmacokinetic analysis, and as a reference standard in analytical methods. The incorporation of 13C and 15N isotopes provides enhanced detection and quantification capabilities, making it an invaluable tool for researchers and scientists.
The chemical structure of Valdecoxib-13C2,15N is identical to that of the parent compound, with the exception of the isotopic labeling. This ensures that the labeled compound retains the same pharmacological properties as the unlabeled version, while offering improved detectability in mass spectrometry and nuclear magnetic resonance (NMR) analyses. The specific labeling pattern involves the substitution of two carbon atoms with 13C and one nitrogen atom with 15N, which are non-radioactive and stable isotopes.
In recent years, the use of stable isotope-labeled compounds has become increasingly prevalent in pharmaceutical research. These compounds are essential for understanding the metabolic pathways of drugs, identifying drug metabolites, and evaluating drug-drug interactions. For instance, a study published in the Journal of Pharmaceutical and Biomedical Analysis highlighted the utility of Valdecoxib-13C2,15N in elucidating the metabolic fate of Valdecoxib in human liver microsomes. The results demonstrated that the labeled compound provided a clear and accurate representation of the metabolic processes, facilitating a deeper understanding of the drug's pharmacokinetics.
The clinical significance of Valdecoxib, a selective COX-2 inhibitor, has been well-documented. It was initially developed for the treatment of osteoarthritis and rheumatoid arthritis due to its anti-inflammatory and analgesic properties. However, concerns over cardiovascular side effects led to its withdrawal from the market. Despite this, the compound remains an important research tool for understanding COX-2 inhibition and its implications for various diseases.
The use of Valdecoxib-13C2,15N in preclinical studies has also shown promise. A recent study published in the Bioorganic & Medicinal Chemistry Letters investigated the role of COX-2 inhibition in cancer progression using this labeled compound. The results indicated that Valdecoxib could potentially inhibit tumor growth by targeting COX-2 pathways, providing a basis for further exploration in cancer therapy.
In addition to its applications in drug metabolism and pharmacokinetic studies, Valdecoxib-13C2,15N is also used as a reference standard in analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a common technique employed for quantifying Valdecoxib and its metabolites in biological samples. The labeled compound serves as an internal standard, improving the accuracy and precision of these measurements.
The synthesis of Valdecoxib-13C2,15N involves several steps to ensure high purity and isotopic enrichment. The process typically starts with the synthesis of intermediate compounds containing the desired isotopes, followed by their incorporation into the final structure through carefully controlled reactions. Advanced analytical techniques such as NMR spectroscopy are used to verify the purity and isotopic composition of the final product.
In conclusion, Valdecoxib-13C2,15N (CAS No. 1189428-23-6) is a valuable tool in pharmaceutical research and development. Its unique properties make it an essential component in studies involving drug metabolism, pharmacokinetics, and analytical methods. As research continues to advance our understanding of COX-2 inhibition and its therapeutic applications, this labeled compound will undoubtedly play a crucial role in driving innovation and improving patient outcomes.
1189428-23-6 (Valdecoxib-13C2,15N) Related Products
- 181695-72-7(Valdecoxib)
- 386273-25-2(3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide)
- 1373038-60-8(Valdecoxib Dimer)
- 501093-49-8(Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-)
- 1373038-59-5(3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide)
- 181695-81-8(1-Hydroxy Valdecoxib)
- 1183454-77-4(4-bromo-N-(4-hydroxyphenyl)methyl-N-methyl-1H-pyrrole-2-carboxamide)
- 1804775-55-0(Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate)
- 712319-11-4(5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo1,5-apyrimidine-2-carboxylic Acid)
- 1251681-65-8(N-(2-fluorophenyl)methyl-2-{5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide)




